molecular formula C7H11F3N2OS B1520350 N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide CAS No. 639520-25-5

N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide

Cat. No. B1520350
CAS RN: 639520-25-5
M. Wt: 228.24 g/mol
InChI Key: OGTSWDQVAYLRSB-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide” is a chemical compound with the CAS Number: 639520-25-5 . It has a molecular weight of 228.24 and its IUPAC name is N-(2,2,2-trifluoroethyl)-4-morpholinecarbothioamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide” is 1S/C7H11F3N2OS/c8-7(9,10)5-11-6(14)12-1-3-13-4-2-12/h1-5H2,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide” is a powder that is stored at room temperature . Its molecular weight is 228.24 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Crystal Structure and Molecular Interactions

N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide and its derivatives have been studied for their molecular structures and interactions. For instance, a study detailed the molecular structure, conformation, and supramolecular interactions of salicyl­aldehyde N(4)-morpholino­thio­semi­carbazone, highlighting intramolecular interactions and the generation of molecular sheets through hydrogen bonds in the crystal structure (Buu et al., 2019).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of derivatives of N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide. Compounds like linezolid-like molecules, adamantane-isothiourea hybrid derivatives, and various thiosemicarbazones have shown promising antitubercular and broad-spectrum antibacterial activities (Başoğlu & Yolal, 2012; Al-Wahaibi et al., 2017; Karaküçük-Iyidoğan et al., 2014). Furthermore, compounds with morpholine derivatives have also exhibited antimicrobial and antiurease activities, emphasizing their potential in medical applications (Demirci et al., 2013; Bektaş et al., 2012).

Synthesis and Structural Analysis

Research has also focused on the synthesis of novel compounds and their structural analysis. For example, new domino-reactions have been developed for the synthesis of compounds like N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and demonstrated the kinetically controlled reactions and structure determination through various spectroscopic methods (Fathalla et al., 2002).

Mechanism of Action

    Pharmacokinetics (ADME Properties)

      Information on absorption is not available . The volume of distribution (Vd) is not reported. The compound may undergo metabolic transformations in vivo. Details regarding excretion are not provided. The compound’s lipophilicity and metabolic stability may influence its bioavailability.

Its unique properties make it an interesting candidate for drug development and synthetic chemistry . 🌟

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2OS/c8-7(9,10)5-11-6(14)12-1-3-13-4-2-12/h1-5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTSWDQVAYLRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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